molecular formula C8H11N3O4 B091182 2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester CAS No. 1016-40-6

2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester

Cat. No.: B091182
CAS No.: 1016-40-6
M. Wt: 213.19 g/mol
InChI Key: CKGGIKOPFUMXET-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester typically involves the nitration of 2-methyl-1H-imidazole followed by esterification. The nitration process is carried out using nitric acid under controlled conditions to obtain 2-nitro-5-methyl-1H-imidazole. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the desired ethyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-methyl-5-amino-1H-imidazole-1-acetic acid ethyl ester.

    Reduction: Formation of 2-methyl-5-nitro-1H-imidazole-1-acetic acid.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Metronidazole: Another imidazole derivative with antimicrobial properties.

    Tinidazole: Similar to metronidazole, used as an antiprotozoal agent.

    2-Methylimidazole: A simpler imidazole derivative used in various chemical syntheses.

Uniqueness: 2-Methyl-5-nitro-1H-imidazole-1-acetic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-methyl-5-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-6(2)9-4-7(10)11(13)14/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGGIKOPFUMXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144040
Record name Imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-40-6
Record name Ethyl 2-methyl-5-nitro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-5-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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